![molecular formula C34H37N5 B2356656 1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 443332-26-1](/img/structure/B2356656.png)

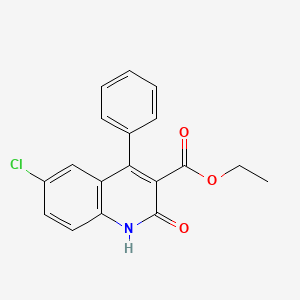

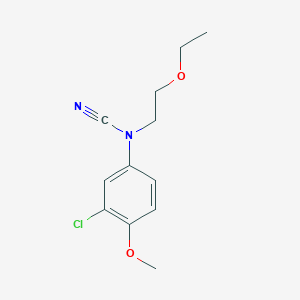

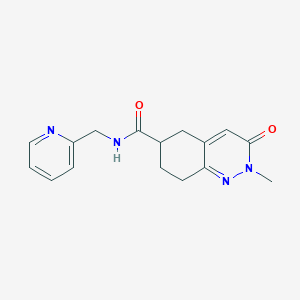

1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule. It contains an adamantyl group, which is a bulky, three-dimensional structure that can impact the compound’s properties . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by its various functional groups. The adamantyl group would likely make the molecule quite bulky and could impact how it interacts with other molecules. The piperazine ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can participate in a variety of reactions. For example, piperazine rings can act as bases and can participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the adamantyl group could impact the compound’s solubility and stability .Scientific Research Applications

Breast Cancer Treatment

This compound has shown promise in targeting poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. Specifically, it inhibits the catalytic activity of PARP1, enhances cleavage of PARP1, increases phosphorylation of H2AX (a DNA damage marker), and boosts CASPASE 3/7 activity. Compound 5e, with an IC50 value of 18 μM, demonstrates moderate to significant efficacy against estrogen receptor-positive breast cancer cells .

Antimicrobial Activity

The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) exhibits antimicrobial activity. Researchers have characterized PNT as an effective antimicrobial agent. Fluorescence microscopy was used to measure PNT’s uptake into microbial cells, including strains of Staphylococcus .

Antifungal Properties

A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, derived from intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, has been synthesized. These compounds show potential as antifungal agents. The synthesis involves polyphosphoric acid (PPA) as a mediator, and the resulting amidrazones exhibit promising antifungal properties .

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[4-(1-adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5/c1-23-28(18-24-7-3-2-4-8-24)33(39-31-10-6-5-9-30(31)36-32(39)29(23)22-35)37-11-13-38(14-12-37)34-19-25-15-26(20-34)17-27(16-25)21-34/h2-10,25-27H,11-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSALUVMSERJOIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)C67CC8CC(C6)CC(C8)C7)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2356574.png)

![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)

![(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2356596.png)